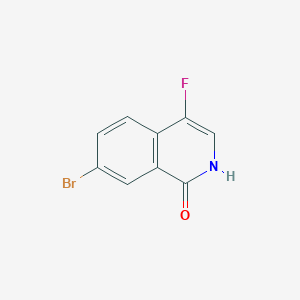
tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic intermediate used to synthesize perindopril . It is also known as Perindopril tert-butylamine . The compound is part of the Circulatory System Drugs category .
Synthesis Analysis
The synthesis of this compound involves a new process for the manufacture of (2S, 3aS, 7aS)-1- [ (2S)-2- [ [ (1S)-1- (ethoxycarbonyl) butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylate . An alternative route of synthesis for perindopril has been reported in Tetrahedron Letters 23, (16), 1677-1680, (1982), wherein the tert. butyl ester of (2S, 3aS, 7aS)-octahydroindole- 2- carboxylic acid was coupled with N .Wirkmechanismus
Tert-butyl indole-2-carboxylate is known to act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the nervous system, which can have a variety of effects, including increased memory and learning ability.
Biochemical and Physiological Effects
Tert-butyl indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective and anti-inflammatory effects, as well as to be an antioxidant. It has also been shown to have anti-tumor and anti-cancer effects, as well as to be an anti-depressant.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl indole-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a relatively stable compound and can be stored for long periods of time without degradation. However, it is also important to note that it is a relatively toxic compound, and care should be taken to ensure proper safety protocols are followed when handling it.
Zukünftige Richtungen
There are a variety of potential future directions for the use of tert-butyl indole-2-carboxylate in scientific research. These include further exploration of its potential neuroprotective and anti-inflammatory effects, as well as its potential use in the development of novel drugs and treatments. Additionally, further research into its mechanisms of action and biochemical and physiological effects could lead to a better understanding of its effects and potential therapeutic applications.
Overall, tert-butyl indole-2-carboxylate is a versatile compound with a variety of potential applications in the scientific research field. Its synthesis is relatively simple and it is a relatively stable compound, making it ideal for use in laboratory experiments. Its biochemical and physiological effects have been studied, and its potential therapeutic applications are currently being explored. With further research, it could lead to the development of novel drugs and treatments.
Synthesemethoden
Tert-butyl indole-2-carboxylate can be synthesized from the reaction of indole-2-carboxylic acid with 1-bromo-2,2-dimethylpropane in the presence of a base such as potassium carbonate. This reaction is carried out at a temperature of 100°C for two hours. The product can then be isolated and purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl indole-2-carboxylate is widely used in scientific research due to its versatility. It can be used in a variety of experiments, including organic synthesis, catalysis, and drug discovery. It can also be used as a starting material for the synthesis of various compounds, such as indole alkaloids, indole esters, and indole amides.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves the condensation of tert-butyl glycinate with cyclopentanone followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "tert-butyl glycinate", "cyclopentanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of tert-butyl glycinate with cyclopentanone in the presence of acetic acid to form tert-butyl (2S)-2-(cyclopentylamino)acetate.", "Step 2: Reduction of tert-butyl (2S)-2-(cyclopentylamino)acetate with sodium borohydride in ethanol to form tert-butyl (2S)-2-(cyclopentylamino)ethanol.", "Step 3: Cyclization of tert-butyl (2S)-2-(cyclopentylamino)ethanol with sodium hydroxide to form tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate." ] } | |
CAS-Nummer |
80876-00-2 |
Molekularformel |
C13H23NO2 |
Molekulargewicht |
225.3 |
Reinheit |
85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



